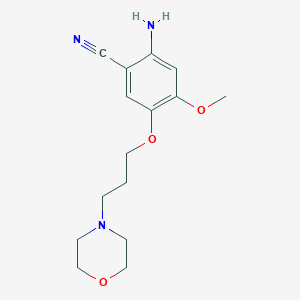

2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile

Overview

Description

“2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile” is a chemical compound with the CAS Number: 675126-27-9 . It has a molecular weight of 291.35 and its IUPAC name is 2-amino-4-methoxy-5-[3-(4-morpholinyl)propoxy]benzonitrile .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H21N3O3/c1-19-14-10-13(17)12(11-16)9-15(14)21-6-2-3-18-4-7-20-8-5-18/h9-10H,2-8,17H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

This compound has a melting point of 127℃ and a predicted boiling point of 522.3±50.0 °C . It has a density of 1.29 and a predicted pKa of 6.96±0.10 . It is stored in a sealed, dry environment at room temperature .Scientific Research Applications

Synthesis of Gefitinib

2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile plays a role in the synthesis of Gefitinib, a notable medication used in cancer treatment. In this context, it is converted to other compounds in the presence of DMF and phosphoric chloride, ultimately leading to Gefitinib, through a process involving Dimroth rearrangement (Jin et al., 2005).

Anticancer Agent Development

This chemical has been used in the synthesis of novel quinazoline derivatives with potential anticancer properties. It's involved in creating a series of N-substituted (1, 3-benzothiazole)-7-methoxy-6-(3-morpholinopropoxy) quinazoline-4-yl-amine derivatives, which have shown promise as a new class of anticancer agents (Dave et al., 2012).

Antimicrobial Activity Research

In the field of antimicrobial research, this compound is a precursor in the synthesis of novel triazole derivatives. These derivatives have been found to possess good to moderate activities against various microorganisms, highlighting its importance in developing new antimicrobial agents (Bektaş et al., 2007).

Impact on Embryonic Development

Research on the effects of various compounds, including derivatives of this compound, on mouse embryonic development, has been conducted. These studies are crucial for understanding the developmental and potential teratogenic effects of such compounds (Chan & Ng, 1994).

Synthesis and Antitumor Activity

The compound is used in synthesizing 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile, which has demonstrated some inhibition of cancer cell proliferation. This highlights its potential application in developing new cancer therapies (Lu et al., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

It is used as a research chemical compound in the preparation of carbon-11 iressa . Iressa, also known as Gefitinib, is a drug used for certain breast, lung and other cancers. Gefitinib is an EGFR inhibitor, like erlotinib, which interrupts signaling through the epidermal growth factor receptor (EGFR) in target cells. Therefore, it is reasonable to assume that 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile might also act on the EGFR pathway.

Mode of Action

Based on its use in the preparation of carbon-11 iressa , it can be inferred that it may interact with the EGFR pathway. EGFR inhibitors, like Gefitinib, bind to the adenosine triphosphate (ATP) binding site of the enzyme, thus inhibiting the activation of the anti-apoptotic Ras signal transduction cascade.

Biochemical Pathways

As it is used in the preparation of carbon-11 iressa , it is likely to affect the EGFR pathway. The EGFR pathway is crucial for cell survival, proliferation, and differentiation.

Pharmacokinetics

It is known that the compound has a molecular weight of 29135 , which could influence its absorption and distribution. Its storage temperature is recommended to be at room temperature , indicating its stability under normal conditions.

Result of Action

Given its use in the preparation of carbon-11 iressa , it can be inferred that it may have similar effects to Gefitinib, which include inhibition of cell proliferation and induction of cell death in cancer cells.

Action Environment

It is known that the compound should be stored in a dry environment at room temperature , suggesting that moisture and temperature could affect its stability.

Biochemical Analysis

Biochemical Properties

2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been found to inhibit certain enzymes involved in cellular signaling pathways, such as tyrosine kinases, which are crucial for cell growth and differentiation . The compound’s interaction with these enzymes can lead to the modulation of various cellular processes, including proliferation and apoptosis.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, it has been shown to induce apoptosis by inhibiting key signaling pathways that promote cell survival . Additionally, the compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For example, it may downregulate genes involved in cell cycle progression, thereby inhibiting cell proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as tyrosine kinases, and inhibits their activity . This inhibition prevents the phosphorylation of downstream signaling molecules, disrupting cellular signaling pathways. Additionally, the compound can interact with DNA and RNA, leading to changes in gene expression and protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but may degrade when exposed to light or high temperatures . Long-term studies have shown that its effects on cellular function can persist for several days, with gradual changes in gene expression and cellular metabolism observed over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Toxicity studies have indicated that very high doses can cause adverse effects, such as liver and kidney damage, highlighting the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may have different biological activities and can further interact with cellular components, affecting metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound may localize to the nucleus, where it interacts with DNA and RNA, or to the mitochondria, where it affects cellular respiration and energy production.

properties

IUPAC Name |

2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-19-14-10-13(17)12(11-16)9-15(14)21-6-2-3-18-4-7-20-8-5-18/h9-10H,2-8,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPAUOALMSIBJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)C#N)OCCCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435047 | |

| Record name | 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

675126-27-9 | |

| Record name | 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

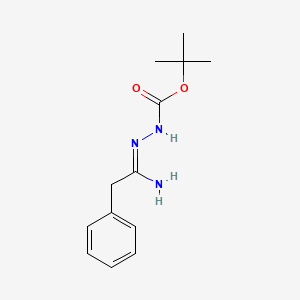

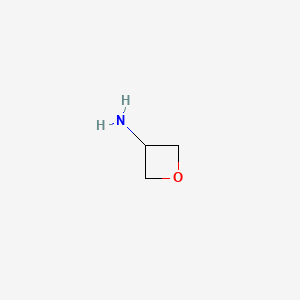

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile in the synthesis of Gefitinib?

A1: This compound serves as a crucial building block in the multi-step synthesis of Gefitinib [, ]. It undergoes a series of reactions, including hydration and cyclisation, to ultimately form the quinazoline core structure present in Gefitinib.

Q2: How is this compound prepared from its nitrobenzonitrile precursor?

A2: The synthesis involves the reduction of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile []. This reduction can be achieved using transfer hydrogenation catalyzed by Palladium on Carbon (Pd/C) []. This method is preferred as it offers a safer and more environmentally friendly alternative to traditional hydrogenation methods using hydrogen gas.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)

![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)